molecular formula C6H7BrN2O2S B2589164 Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate CAS No. 80022-72-6

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

Cat. No. B2589164
CAS RN: 80022-72-6
M. Wt: 251.1
InChI Key: RMYRMQVQMKSYJG-UHFFFAOYSA-N
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Description

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .


Synthesis Analysis

The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .


Molecular Structure Analysis

The InChI code for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .


Physical And Chemical Properties Analysis

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .

Scientific Research Applications

1. Reactions with Various Nucleophiles

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been studied for its reactions with different nucleophiles. The substitution of bromine with an acetoxy group occurs under specific conditions, such as the action of sodium acetate in acetic acid. This compound demonstrates diverse reactions with phenolates, sodium N,N-diethyl dithiocarbaminate, butanethiol, and thiophenol, leading to the formation of a variety of products while retaining the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).

2. Intramolecular Cyclization

Another significant application is the intramolecular cyclization of ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate derivatives. This process has led to the creation of novel compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, showcasing the compound's utility in synthesizing complex molecular structures (Remizov, Pevzner, & Petrov, 2019).

3. Synthesis of Novel Heterocycles

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been used in the synthesis of novel heterocycles, which has a significant impact in the field of organic chemistry and drug development. The creation of compounds like [1]benzoxepino-[3,4-d][1,2,3]thiadiazole and [1]benzothiepino-[3,4-d][1,2,3]thiadiazole showcases the compound's versatility in synthesizing new molecular structures (Shafiee & Kiaeay, 1981).

4. Unexpected Ring Enlargement in Reduction

The compound has also been observed to undergo unusual reduction processes, such as ring enlargement with sulfur addition. This unique behavior highlights its potential in creating diverse molecular structures, which could be valuable in various scientific research fields (Miyawaki, Suzuki, & Morikawa, 2004).

5. Role in Synthesis of Antineoplastic Agents

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate has been involved in the synthesis of antineoplastic agents, indicating its potential in medicinal chemistry and drug design. The synthesis of 4-monosubstituted and 4,5-disubstituted derivatives of 1,2,3-thiadiazole-4-carboxylic acid highlights its role in developing new therapeutic compounds (Looker & Wilson, 1965).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H318, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause serious eye damage or irritation .

properties

IUPAC Name

ethyl 5-(bromomethyl)thiadiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYRMQVQMKSYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate

CAS RN

80022-72-6
Record name ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate
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